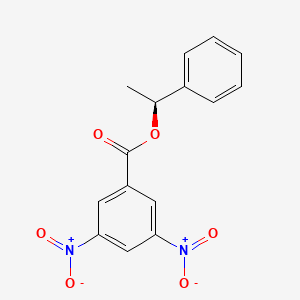

(S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate

Übersicht

Beschreibung

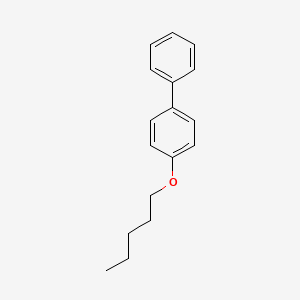

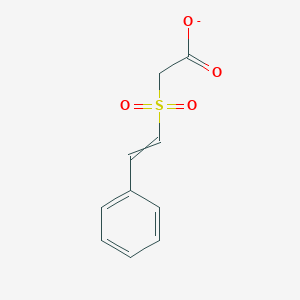

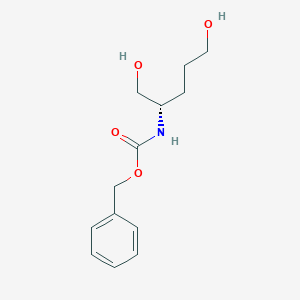

“(S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate” is a chemical compound with the molecular formula C15H12N2O6 . It is a derivative of 3,5-dinitrobenzoic acid , an organic chemical that is an important corrosion inhibitor and is also used in photography .

Synthesis Analysis

The synthesis of 3,5-dinitrobenzoic acid, a precursor to “(S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate”, is obtained from benzoic acid by the nitration reaction with nitric acid in the presence of concentrated sulfuric acid . The nitration can also be started with 3-nitrobenzoic acid, which leads to yields of approximately 98% . The esters and amides synthesized are structurally related, and the benzoyl structure disubstituted with NO2 (nitro group) in positions 3 and 5 was maintained, varying only the oxygen attached substituent in the ester function, and nitrogen attached substituent in the amide function .Molecular Structure Analysis

The molecular structure of “(S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate” is characterized by the presence of a benzoyl structure disubstituted with NO2 (nitro group) in positions 3 and 5 . The structures of the synthesized compounds were characterized by FTIR spectroscopy, 1 H-NMR, 13 C NMR, and HRMS .Chemical Reactions Analysis

The esters and amides synthesized from 3,5-dinitrobenzoic acid are structurally related, and the benzoyl structure disubstituted with NO2 (nitro group) in positions 3 and 5 was maintained . The 1 H and 13 C NMR spectra of the synthesized products demonstrated the presence of 3 hydrogens (H-2, H-4) .Physical And Chemical Properties Analysis

“(S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate” has a molecular weight of 316.27 . More detailed physical and chemical properties are not available in the retrieved data.Wirkmechanismus

The mechanism of action of “(S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate” and its derivatives involves the fungal cell membrane . Compound 2 modeling against C. albicans revealed a multitarget antifungal mechanism of action, involving various cellular processes, interference in the synthesis of ergosterol was observed .

Safety and Hazards

The safety data sheet for Ethyl 3,5-dinitrobenzoate, a related compound, suggests that it is harmful if swallowed and recommends avoiding contact with skin, eyes, or clothing, as well as ingestion and inhalation . It also recommends wearing personal protective equipment/face protection and ensuring adequate ventilation .

Zukünftige Richtungen

The 3,5-dinitrobenzoate scaffold, particularly the 3,5-dinitrobenzoate scaffold, merits further investigation, because it has the potential to generate future antimycobacterial agents with improved activity . In fact, 3,5-dinitrobenzoate esters have a high toxicity/activity index (T/A), making them candidates for additional research and application .

Eigenschaften

IUPAC Name |

[(1S)-1-phenylethyl] 3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O6/c1-10(11-5-3-2-4-6-11)23-15(18)12-7-13(16(19)20)9-14(8-12)17(21)22/h2-10H,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATKDADIXNBBCZ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433190 | |

| Record name | (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate | |

CAS RN |

3205-18-3 | |

| Record name | (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1609576.png)